Spiromesifen dimethyl pentoic acid ester
Description
Structure
3D Structure
Properties
Molecular Formula |
C24H32O4 |
|---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
[2-oxo-3-(2,4,6-trimethylphenyl)-1-oxaspiro[4.4]non-3-en-4-yl] 3,3-dimethylpentanoate |
InChI |
InChI=1S/C24H32O4/c1-7-23(5,6)14-18(25)27-21-20(19-16(3)12-15(2)13-17(19)4)22(26)28-24(21)10-8-9-11-24/h12-13H,7-11,14H2,1-6H3 |
InChI Key |
CTKKCSQOFWHZSD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)CC(=O)OC1=C(C(=O)OC12CCCC2)C3=C(C=C(C=C3C)C)C |
Origin of Product |
United States |
Advanced Analytical Techniques for Spiromesifen Dimethyl Pentoic Acid Ester
Chromatographic Separation Methodologies
Chromatographic techniques are fundamental for isolating spiromesifen (B166731) dimethyl pentoic acid ester from complex sample matrices prior to detection. The choice between liquid and gas chromatography depends on the analyte's properties and the specific requirements of the analysis.
Liquid chromatography (LC) is a widely used technique for the analysis of spiromesifen and its metabolites due to their polarity and thermal lability. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are the preferred methods for separating these compounds from various sample extracts.
The separation is typically achieved using reverse-phase columns, where a nonpolar stationary phase is used with a polar mobile phase. A common choice for the stationary phase is a C18 column, which provides excellent separation for moderately polar compounds like spiromesifen and its derivatives. The mobile phase often consists of a mixture of water (frequently with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency) and an organic solvent such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is commonly employed to effectively separate the target analytes from matrix interferences.
Table 1: Typical LC Parameters for Spiromesifen Analysis
| Parameter | Typical Conditions |
| Column | C18 (e.g., 100 mm × 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol |
| Flow Rate | 0.2-0.4 mL/min |
| Injection Volume | 5-10 µL |
| Column Temperature | 30-40 °C |
These conditions are optimized to achieve good chromatographic resolution, symmetric peak shapes, and suitable retention times for spiromesifen and its metabolites, including the enol form, which is the major metabolite.
While LC is more common for spiromesifen analysis, gas chromatography (GC) can be employed for the determination of more volatile metabolites or related compounds. However, due to the low volatility and thermal instability of spiromesifen and many of its metabolites, a derivatization step is often necessary to convert them into more volatile and thermally stable compounds suitable for GC analysis.
GC is particularly useful for analyzing nonpolar or semi-polar compounds that are easily volatilized. The separation in GC is achieved based on the compound's boiling point and its interaction with the stationary phase of the GC column. A capillary column with a nonpolar or medium-polarity stationary phase is typically used.
Spectrometric Detection and Quantification Strategies
Spectrometric detectors, especially mass spectrometers, are almost exclusively paired with chromatographic systems for the analysis of spiromesifen and its metabolites. This combination provides the high selectivity and sensitivity required for trace-level detection in complex matrices.
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used for both the qualitative identification and quantitative measurement of target compounds. When coupled with a chromatographic separation technique, it provides a two-dimensional analysis that greatly enhances the certainty of the results.
Liquid chromatography-mass spectrometry (LC-MS) is the most prevalent technique for the analysis of spiromesifen and its metabolites. Following separation by the LC system, the eluent is introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) is the most common ionization technique used for these compounds, typically operating in the positive ion mode.
In single quadrupole MS, the instrument scans a range of mass-to-charge ratios to produce a mass spectrum of the eluting compounds. For quantification, selected ion monitoring (SIM) can be used, where the instrument only monitors a few specific ions corresponding to the target analyte, thereby increasing sensitivity and reducing matrix interference.
For highly sensitive and selective analysis, particularly at trace levels in complex food and environmental samples, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice. This technique uses two mass analyzers in series (typically triple quadrupole, QqQ) to further reduce noise and matrix effects.
In LC-MS/MS, the first quadrupole (Q1) is set to select the precursor ion (the molecular ion of the target compound, e.g., spiromesifen). This precursor ion is then fragmented in a collision cell (q2) by collision-induced dissociation (CID) with an inert gas. The resulting product ions are then separated and detected by the third quadrupole (Q3). This process, known as multiple reaction monitoring (MRM), is highly specific to the target analyte.
Table 2: Example of LC-MS/MS Parameters for Spiromesifen Analysis
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| Spiromesifen | 411.2 | 273.1 | 187.1 |
| Spiromesifen-enol | 273.1 | 245.1 | 187.1 |
The selection of specific precursor-to-product ion transitions for each analyte allows for very low limits of detection (LOD) and quantification (LOQ), often in the low parts-per-billion (ppb) or even parts-per-trillion (ppt) range. This makes LC-MS/MS an indispensable tool for regulatory monitoring of spiromesifen residues in various commodities.
Mass Spectrometry (MS) Applications in Compound Identification and Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Elucidation
Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful tool for the analysis and structural confirmation of Spiromesifen and its metabolites. In this technique, the sample is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the gas chromatograph. Subsequently, the separated molecules are fragmented and analyzed by the mass spectrometer, which provides a unique mass spectrum, or "fingerprint," for each compound.
Confirmatory studies for Spiromesifen have utilized GC-MS in selective ion monitoring (SIM) mode. researchgate.net This approach enhances sensitivity and selectivity by focusing the mass spectrometer on specific mass-to-charge (m/z) ratios characteristic of the target analyte. For Spiromesifen, monitoring within a mass range of 271–274 m/z has been effective for confirmation purposes. researchgate.net The fragmentation patterns obtained from MS analysis are crucial for elucidating the structure of the parent compound and its transformation products, such as the dimethyl pentoic acid ester. The precise mass of the molecular ion and the pattern of its fragment ions allow researchers to piece together the chemical structure. For instance, a study on the dissipation of Spiromesifen in capsicum and soil employed GC-MS to quantify residues, identifying the compound by its specific retention time of 12.85 minutes under their experimental conditions. thepharmajournal.com
High-Resolution Mass Spectrometry (HRMS) in Untargeted Screening
High-Resolution Mass Spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), has become an indispensable technique for untargeted screening of pesticide metabolites in complex samples. nih.govjhu.edu Unlike targeted analysis, which looks for a predefined list of compounds, untargeted screening aims to detect and identify all measurable analytes in a sample, including "unknown unknowns." jhu.eduresearchgate.net This is especially valuable for discovering novel metabolites of Spiromesifen that may not be commercially available as reference standards.
The key advantage of HRMS is its ability to measure mass with very high accuracy (typically within 1 ppm), which allows for the determination of a compound's exact molecular formula from its mass-to-charge ratio. nih.govspringernature.com This capability significantly narrows down the number of potential chemical structures for an unknown compound detected in a sample. nih.gov For instance, an untargeted "exposomics" approach using ultra-high-performance liquid chromatography coupled to high-resolution mass spectrometry (UHPLC-HRMS) has been successfully applied to characterize a wide range of pesticide metabolites in human urine samples. nih.govresearchgate.net This strategy involves creating a comprehensive list of potential metabolites, processing the raw MS data to extract signals for these substances, and then using tandem mass spectrometry (MS/MS) to confirm their identity. nih.gov Such an approach can be applied to environmental and biological samples to screen for Spiromesifen dimethyl pentoic acid ester and other related degradation products, providing a more complete picture of exposure and environmental fate. thermofisher.comunibe.ch The data from HRMS can also be digitally archived and retrospectively analyzed for newly identified contaminants of concern without having to re-run the physical samples. unibe.ch
Application of Reference Standards and Isotopic Internal Standards for Quantitative Analysis
Accurate quantification is a cornerstone of analytical chemistry, and in the context of Spiromesifen and its metabolites, this is achieved through the combined use of certified reference standards and isotopically labeled internal standards. epa.govepa.gov
Reference standards are highly purified compounds used to confirm the identity of an analyte by comparing its chromatographic retention time and mass spectrum with that of the standard. mhlw.go.jpmhlw.go.jp They are also essential for creating calibration curves, which are used to determine the concentration of the analyte in an unknown sample. mhlw.go.jp
Isotopically labeled internal standards (IS) are versions of the target analyte where one or more atoms have been replaced by a heavier isotope (e.g., Deuterium (²H or D) or Carbon-13 (¹³C)). epa.govisolife.nl These standards are chemically identical to the analyte and thus behave similarly during sample preparation, extraction, and analysis. isolife.nlthermofisher.com However, they are distinguishable by their higher mass in the mass spectrometer.
The primary role of an isotopic IS is to correct for variations in the analytical process and for matrix effects—the suppression or enhancement of the analyte's signal by other components in the sample. nih.govresearchgate.net By adding a known amount of the isotopic IS to the sample at the beginning of the workflow, any loss of analyte during sample preparation or any signal fluctuation during analysis will affect both the analyte and the IS equally. thermofisher.com Quantification is then based on the ratio of the analyte's signal to the IS's signal, which remains constant despite these variations, leading to significantly more accurate and reproducible results. nih.govresearchgate.net For example, analytical methods for Spiromesifen and its degradates in water and soil explicitly use deuterated internal standards (e.g., BSN2060-d₃ and 4-carboxy-degradate-spirononyl-d₄) for quantification via LC/MS/MS. epa.govepa.gov
Table 1: Examples of Standards Used in Spiromesifen Analysis
| Standard Type | Compound Name | Application | Reference |
| Reference Standard | Spiromesifen | Identity confirmation, Calibration | mhlw.go.jp, mhlw.go.jp |
| Reference Standard | Spiromesifen-enol | Identity confirmation, Calibration | mhlw.go.jp, mhlw.go.jp |
| Isotopic Internal Standard | BSN2060-enol-d₈ | Quantitative analysis in water | epa.gov |
| Isotopic Internal Standard | BSN2060-d₃ | Quantitative analysis in water | epa.gov |
| Isotopic Internal Standard | 4-Carboxy-degradate-spirononyl-d₄ | Quantitative analysis in water | epa.gov |
| Isotopic Internal Standard | BSN2060-d₃ (K-926) | Quantitative analysis in soil | epa.gov |
Sample Preparation and Matrix Effects in Diverse Research Matrices
Extraction Protocols for Environmental Samples (e.g., Water, Soil)
The goal of sample extraction is to efficiently isolate the target analyte from the sample matrix while leaving behind interfering components. The choice of protocol depends heavily on the matrix itself.
For water samples , a straightforward approach can often be used. An analytical method for Spiromesifen and its degradates involves adding isotopic internal standards directly to the water sample, which is then analyzed by direct injection into an LC/MS/MS system. epa.gov This minimizes sample manipulation and potential for analyte loss.
For soil samples , a more rigorous extraction is required. One established method uses Accelerated Solvent Extraction (ASE), where 20 grams of soil are mixed with Hydromatrix™ and extracted under elevated temperature and pressure. epa.gov The resulting extract is then diluted with a mixture of acetonitrile and water containing 0.05% formic acid before analysis. epa.gov Another common approach for various environmental and agricultural samples involves extraction with a solvent mixture like acetonitrile/formic acid/water (80:1:20, v/v/v), followed by homogenization. mhlw.go.jp This is often followed by a liquid-liquid extraction step to transfer the analytes into a cleaner solvent system, such as ethyl acetate/n-hexane. mhlw.go.jp
Table 2: Summary of Extraction Protocols for Environmental Samples
| Sample Matrix | Extraction Technique | Key Solvents/Reagents | Subsequent Steps | Reference |
| Water | Direct Injection | 0.05% Formic acid in water (for calibration standards) | Addition of isotopic internal standards | epa.gov |
| Soil | Accelerated Solvent Extraction (ASE) | Acetonitrile:water (8:2) with 0.05% formic acid | Addition of isotopic internal standards, Dilution | epa.gov |
| Various (Fruits, Grains) | Homogenization & Liquid-Liquid Extraction | Acetonitrile/formic acid/water (80:1:20), Ethyl acetate/n-hexane (1:19) | Concentration, Solvent Exchange | mhlw.go.jp |
Clean-up Procedures Utilizing Solid Phase Extraction (SPE) and Other Techniques
Following initial extraction, a clean-up step is often necessary to remove co-extracted matrix components that can interfere with analysis. Solid Phase Extraction (SPE) is a widely used and effective clean-up technique. sigmaaldrich.cominterchim.fr It works by passing the sample extract through a cartridge containing a solid sorbent. The analyte is retained on the sorbent while interferences pass through, or vice-versa. interchim.fr
The choice of SPE sorbent is critical and depends on the chemical properties of the analyte and the matrix. For the analysis of Spiromesifen and its metabolites, several types of SPE cartridges have been employed:
Silica Gel Cartridges: Used for fractionation, separating Spiromesifen from its more polar enol metabolite. mhlw.go.jp
Graphitized Carbon Black (GCB) Cartridges: Effective for removing pigments and other interferences. mhlw.go.jpnih.gov
Octadecylsilanized Silica Gel (C18) Cartridges: A common reversed-phase sorbent used to clean up extracts from biological matrices. mhlw.go.jpnih.gov
Primary Secondary Amine (PSA): Used to remove fatty acids and other acidic interferences. nih.gov
Dispersive SPE (dSPE), a key component of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, is another popular clean-up technique. In dSPE, the sorbent is added directly to the sample extract, vortexed, and then separated by centrifugation. nih.gov This approach has been successfully used for cleaning up Spiromesifen extracts from various samples. researchgate.net
Considerations for Complex Environmental and Biological Research Samples
Analyzing this compound in complex matrices like soil, sediment, or biological tissues presents significant challenges, primarily due to matrix effects . researchgate.netnih.gov Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix. researchgate.netmdpi.com This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which result in inaccurate quantification. nih.govanalchemres.org
The complexity of the matrix directly correlates with the severity of the matrix effect. researchgate.net For example, wastewater influent will typically cause much stronger matrix effects than tap water. researchgate.net To overcome these challenges, a multi-faceted approach is required:
Effective Clean-up: Rigorous clean-up procedures, such as the SPE methods described above, are crucial to remove as many interfering compounds as possible before instrumental analysis. nih.govnih.gov
Use of Isotopic Internal Standards: As previously discussed, spiking the sample with a stable-isotope-labeled internal standard is the most effective way to compensate for matrix effects, as the standard and the analyte are affected equally. thermofisher.comnih.gov
Matrix-Matched Calibration: When an isotopic IS is not available, matrix-matched calibration curves can be used. This involves preparing the calibration standards in a blank sample extract that is free of the analyte, thereby ensuring that the standards experience the same matrix effects as the unknown samples. nih.gov
Dilution: Simply diluting the sample extract can sometimes mitigate matrix effects by reducing the concentration of interfering components, although this may compromise the limit of detection. researchgate.net
By carefully considering these factors and implementing appropriate extraction, clean-up, and analytical strategies, reliable and accurate data can be obtained for Spiromesifen and its metabolites even in the most challenging of research samples.
Environmental Fate, Degradation Pathways, and Metabolite Analysis
Transformation and Degradation Processes in Environmental Compartments
The reaction kinetics show that hydrolysis is significantly faster under alkaline conditions compared to neutral or acidic conditions. nih.govfao.org Studies have determined the half-life (DT₅₀) of spiromesifen (B166731) at various pH levels and temperatures, illustrating this dependency. For instance, at 20°C, the calculated half-life is approximately 107 days at pH 4, decreasing to 45 days at pH 7, and further reducing to 4.8 days at pH 9. fao.org Another study observed dissipation in water with half-life values of 9.7 days at pH 4.0, 12.5 days at pH 7.2, and 5.7 days at pH 9.0. publications.gc.ca The degradation process is also accelerated by increased temperature. fao.org
Table 1: Hydrolytic Degradation Half-Life (DT₅₀) of Spiromesifen Data sourced from multiple studies, reflecting variations in experimental conditions.
The major degradation products identified after aqueous photolysis include Spiromesifen-enol (M01), along with two other major products, M16 and M17. fao.org These products, M16 and M17, have been characterized as photoisomers. fao.orgepa.gov Specifically, analytical methods have been developed for the detection of Spiromesifen-cyclobutyl photoisomer and Spiromesifen-enol photoisomer in water, confirming the structural rearrangement of the molecule as a result of light energy absorption. epa.gov Studies have also shown that degradation is faster under UV light (half-life of 3-4 days) compared to sunlight (half-life of 5.2-8.1 days). publications.gc.ca
Table 2: Major Photodegradation Products of Spiromesifen in Water Based on a study conducted at pH 4 and 25°C.
Microbial activity plays a key role in the degradation of Spiromesifen in soil. publications.gc.ca The dissipation of the compound in soil follows first-order reaction kinetics, with the rate being influenced by environmental factors such as moisture. publications.gc.ca Degradation is faster in submerged soil (DT₅₀ 14.3–16.7 days) compared to soil at field capacity (DT₅₀ 18.7–20.0 days) or dry soil (DT₅₀ 21.9–22.9 days). publications.gc.ca
The importance of microbial communities is demonstrated by comparing degradation rates in sterilized versus non-sterilized soils. For example, the half-life in sterilized dry soil was found to be 35.8 days, significantly longer than the 21.9-22.9 days in non-sterilized dry soil, indicating the contribution of microorganisms to the breakdown process. publications.gc.ca Furthermore, amending soil with compost enhances dissipation, reducing the half-life from 22.4 days to 14.3 days, likely due to increased microbial activity. publications.gc.ca In one study, a bacterial strain identified as Serratia sp., isolated from agricultural soil, was shown to be capable of degrading Spiromesifen. mhlw.go.jp
Identification and Characterization of Degradation Products and Metabolites
Another important degradation product is Spiromesifen-enol acid (also referred to as Spiromesifen-carboxy). regulations.govepa.gov This metabolite is considered a residue of concern in environmental risk assessments. regulations.gov Specific analytical methods have been established for the simultaneous determination of parent Spiromesifen, Spiromesifen-enol, and Spiromesifen-enol acid in water samples by direct injection with LC/MS/MS, allowing for precise monitoring of these compounds in aquatic systems. epa.gov
Methodologies for Comprehensive Metabolite Profiling in Environmental Research
The study of spiromesifen's transformation in the environment relies on sophisticated analytical methodologies to identify and quantify its various metabolites. A primary technique involves the use of radiolabeled parent compounds to trace the degradation pathway. Metabolism and environmental fate studies have been conducted using spiromesifen labeled with Carbon-14 (¹⁴C) at different positions within its molecular structure, including the 3-dihydrofuranone moiety, the cyclopentyl ring, and the trimethyl phenyl ring. fao.org This allows researchers to track the distribution of the radioactivity through various environmental compartments and identify the chemical nature of the resulting degradation products.
For the quantification of residues in specific matrices, such as soil or crops, methods like gas chromatography-tandem mass spectrometry (GC-MS) are employed. thepharmajournal.com These techniques provide high precision and sensitivity for detecting the parent compound and its metabolites, even at low concentrations. thepharmajournal.com Such comprehensive profiling is essential for understanding the complete environmental behavior of the compound.
Environmental Distribution and Persistence Research
Behavior and Fate in Aquatic Systems (e.g., Water, Sediment)
In aquatic environments, the persistence of spiromesifen is significantly influenced by the pH of the water. The compound undergoes hydrolysis, with the rate of degradation increasing in more alkaline conditions. The primary degradation product resulting from hydrolysis is spiromesifen-enol (M01). fao.org The hydrolysis half-life varies from several weeks to a few days depending on the pH and temperature. fao.orgnih.gov For instance, at 25°C, the hydrolysis half-life is reported as 53 days at pH 4, but shortens to 4.3 days at pH 9. fao.org Another study found half-lives of 9.7 days at pH 4.0, 12.5 days at pH 7.2, and 5.7 days at pH 9.0. nih.govresearchgate.net
Research data also suggests a high potential for bioconcentration in aquatic organisms, with an estimated Bioconcentration Factor (BCF) of 470. nih.gov
Interactive Table: Hydrolysis Half-Life of Spiromesifen in Water
Dynamics and Dissipation in Soil Matrices
The degradation of spiromesifen in soil follows first-order reaction kinetics. nih.govresearchgate.net Its persistence is highly dependent on soil conditions such as moisture content and the presence of organic matter. Dissipation is most rapid in submerged soil conditions, followed by soil at field capacity, and is slowest in dry soil. nih.govresearchgate.net For example, studies have shown half-life ranges of 14.3-16.7 days in submerged soil, 18.7-20.0 days at field capacity, and 21.9-22.9 days in dry soil. nih.govresearchgate.net
The presence of microbes plays a role in its degradation, as dissipation is slower in sterilized soil compared to non-sterilized conditions. nih.govresearchgate.net The addition of organic amendments, such as compost, can significantly enhance the rate of dissipation. In one study, the half-life of spiromesifen in soil with a 2.5% compost amendment was 14.3 days, compared to 22.4 days without the amendment. nih.govresearchgate.net The main metabolite, spiromesifen-enol, has been detected in soil, particularly under submerged conditions. nih.govresearchgate.net
Interactive Table: Dissipation Half-Life of Spiromesifen in Soil
Investigations into Leaching Potential and Mobility in Soil
Studies using soil columns indicate that spiromesifen itself has low mobility and is expected to be immobile in soil. nih.govnih.govresearchgate.net In laboratory experiments with sandy loam soil, the majority of the parent compound remained in the upper layers of the soil column even after significant water percolation. nih.govresearchgate.net When using an analytical grade of spiromesifen, 52.4% of the recovered amount was found in the top 0-5 cm of soil, with only 0.04% detected in the leachate. nih.govresearchgate.net
In contrast, the primary metabolite, spiromesifen-enol, is significantly more mobile than the parent compound and demonstrates a potential to leach into deeper soil layers. nih.govresearchgate.net In one study, residues of the enol metabolite were detected down to the 20-25 cm soil layer, and 1.73% was recovered in the leachate, indicating its potential to reach groundwater. nih.govresearchgate.net
The mobility of the enol metabolite can be substantially reduced by amending the soil with organic matter. The addition of 5% nano clay, farmyard manure (FYM), or vermicompost to soil columns effectively reduced the downward movement of the metabolite, with no enol being recovered in the leachate from these amended columns. nih.govresearchgate.net
Interactive Table: Mobility of Spiromesifen and its Enol Metabolite in Soil Columns
Research Gaps and Future Perspectives in Spiromesifen Dimethyl Pentoic Acid Ester Research
Unexplored Synthetic Pathways and Novel Derivatization Opportunities
The synthesis of Spiromesifen (B166731) and its analogues has been a subject of research to discover compounds with improved and broader-spectrum insecticidal activities. researchgate.netnih.gov These synthetic efforts have primarily focused on modifying the acyl side chain of the tetronic acid core. researchgate.net However, specific synthetic routes designed to produce or, conversely, to minimize the formation of Spiromesifen dimethyl pentoic acid ester as an impurity are not well-documented in publicly available literature.
Future research should focus on elucidating the reaction mechanisms and conditions that lead to the formation of this specific ester during the manufacturing process of Spiromesifen. A deeper understanding of these pathways could lead to the development of more refined synthesis protocols that limit its presence in the final product.
Furthermore, there is considerable opportunity in the novel derivatization of this compound itself. While studies have explored the synthesis of various Spiromesifen derivatives to enhance their bioactivity, the ester impurity could serve as a unique starting scaffold for creating new molecules. nih.govnih.govbohrium.com Exploring the chemical reactivity of the ester group and the tetronic acid core could lead to the development of novel compounds with potentially unique biological properties or different environmental fate characteristics. Research into derivatization could also aid in the development of analytical standards and reference materials for more accurate impurity profiling. researchgate.net
Advanced Mechanistic Elucidation at the Molecular and Sub-cellular Levels
The primary mode of action for Spiromesifen and other tetronic acid derivatives is the inhibition of acetyl-CoA carboxylase (ACCase), a critical enzyme in lipid biosynthesis. uct.clresearchgate.net This inhibition disrupts the production of fatty acids, leading to the eventual death of the target pest. researchgate.net It is presumed that this compound, as a close structural analogue, also targets ACCase. However, detailed studies on the molecular interactions between this specific ester and the ACCase enzyme are lacking.
Future research should employ advanced techniques such as X-ray crystallography and computational modeling to elucidate the precise binding mode of this compound within the active site of ACCase. pnrjournal.com Understanding these interactions at the atomic level could reveal differences in binding affinity and inhibitory potency compared to the parent compound, providing insights into the potential toxicological contribution of this impurity.
At the sub-cellular level, the localization and metabolic fate of this compound are yet to be determined. Studies on other fungal metabolites have shown that the synthesis and transport of such compounds can be highly compartmentalized within the cell, involving various organelles. nih.gov Research is needed to investigate the uptake, transport, and potential bioaccumulation of this ester within target and non-target organisms' cells. This could involve fluorescence microscopy and sub-cellular fractionation techniques to track the molecule's journey and identify any specific organelles where it may accumulate or be metabolized. nih.gov
Development of Predictive Models for Structure-Activity Relationships (QSAR) and Environmental Fate
Quantitative Structure-Activity Relationship (QSAR) models are valuable computational tools for predicting the biological activity and environmental fate of chemicals based on their molecular structure. For spirocyclic tetronic acid derivatives, QSAR studies could help in understanding how different structural modifications influence their insecticidal and acaricidal properties. researchgate.net
A significant research gap exists in the development of QSAR models specifically for Spiromesifen and its impurities, including the dimethyl pentoic acid ester. Future work should focus on compiling a dataset of structurally diverse Spiromesifen analogues and their corresponding biological activities to build robust QSAR models. Such models could predict the insecticidal potency of unexplored derivatives and help in prioritizing synthetic efforts towards more effective and safer compounds.
Similarly, predictive models for the environmental fate of this compound are needed. While the environmental behavior of the parent compound has been studied, the specific properties of its impurities are often overlooked. nih.govfao.org Predictive models can estimate key environmental parameters such as soil sorption, biodegradability, and potential for leaching, providing a preliminary assessment of the environmental risk posed by this impurity. frontiersin.orgresearchgate.netrsc.orgscience.govbattelle.org
Comprehensive Studies on Long-Term Environmental Behavior and Transformation Kinetics
The environmental fate of Spiromesifen has been investigated, with studies indicating that it is not likely to be persistent. apvma.gov.au It undergoes degradation in soil and water through processes like hydrolysis and photolysis. nih.govfao.orgfao.org The primary degradation product is often the enol metabolite of Spiromesifen. cabidigitallibrary.org
However, there is a lack of comprehensive, long-term studies specifically tracking the environmental behavior and transformation kinetics of this compound. It is crucial to understand how this impurity degrades in different environmental compartments, what its transformation products are, and whether these products pose any environmental risk.
Future research should include detailed laboratory and field studies to determine the half-life of this compound in various soil types and aquatic systems. These studies should also aim to identify its major degradation products and elucidate the transformation pathways. Understanding the kinetics of these processes is essential for developing accurate environmental exposure models and conducting thorough risk assessments.
Table 1: Environmental Fate Parameters of Spiromesifen
| Parameter | Value | Conditions |
| Hydrolysis Half-life | 4.8 days | pH 9, 20°C |
| 45 days | pH 7, 20°C | |
| 107 days | pH 4, 20°C | |
| Soil Dissipation Half-life | 14.3 - 16.7 days | Submerged soil |
| 18.7 - 20.0 days | Field capacity moisture | |
| 21.9 - 22.9 days | Dry soil | |
| Photolysis Half-life | 3 - 4 days | UV light |
| 5.2 - 8.1 days | Sunlight |
Data is for the parent compound Spiromesifen and serves as a reference for potential studies on its ester impurity. nih.gov
Significance in Impurity Profiling and Agrochemical Product Chemistry Research
The presence of impurities in agrochemical formulations can have significant implications for the product's quality, stability, and safety. nih.gov Impurity profiling, which involves the detection, identification, and quantification of these impurities, is a critical aspect of agrochemical research and development. semanticscholar.orgmetfop.edu.in this compound is a known impurity of Spiromesifen, and its presence needs to be monitored and controlled. researchgate.netnih.gov
Future trends in agrochemical R&D are increasingly focused on the development of more sustainable and safer products. researchgate.netnih.gov A thorough understanding of the impurity profile of existing active ingredients is a key part of this trend. In-depth studies on this compound will contribute to a more complete safety and quality assessment of Spiromesifen products and may inform the development of next-generation agrochemicals with improved purity profiles.
Q & A
Q. What analytical methods are recommended for identifying and quantifying spiromesifen dimethyl pentoic acid ester in complex matrices?
To ensure accurate identification, gas chromatography-mass spectrometry (GC/MS) is the primary method for detecting ester derivatives, including this compound. Key steps include:
- Sample preparation : Use solvent extraction (e.g., ketone or ester solvents, as spiromesifen is insoluble in alcohol) .
- Chromatographic separation : Optimize retention times for dimethyl esters (e.g., nonanedioic acid dimethyl ester elutes earlier than longer-chain esters) .
- Spectral matching : Compare fragmentation patterns (e.g., m/z 482 for molecular ion [M] and characteristic peaks like m/z 422 [M-60]) with reference libraries (e.g., Wiley/NIST) .
Q. How can this compound be synthesized for laboratory-scale research?
The compound is synthesized via Dieckmann condensation (cyclization of adipic acid derivatives) or catalytic oxidation of cyclopentene precursors . Key considerations:
Q. What strategies ensure purity assessment of this compound in isolation workflows?
Combine HPLC (reverse-phase C18 columns) with high-resolution mass spectrometry (HRMS) to confirm molecular formulas (e.g., C₃₃H₅₄O₂) . Validate purity using:
- Nuclear Magnetic Resonance (NMR) : Analyze ester carbonyl signals (δ ~170-175 ppm in ¹³C NMR) .
- Melting point/boiling point verification : Compare observed values (e.g., BP 130–131°C for related esters) with literature data .
Advanced Research Questions
Q. What experimental designs are suitable for studying the metabolic pathways of this compound in biological systems?
Use in vitro models (e.g., Caco-2 or HeLa cell lines) to assess esterase-mediated hydrolysis . Methodological steps:
Q. How can researchers address contradictory data in studies on spiromesifen’s mechanism of action?
Contradictions often arise from confounding variables (e.g., solvent interference in bioassays). Mitigation strategies:
- Blinded experiments : Randomize treatment groups to reduce bias .
- Statistical rigor : Use the FINER criteria (Feasible, Novel, Ethical, Relevant) to evaluate hypotheses .
- Meta-analysis : Apply SPIDER frameworks (Sample, Phenomenon of Interest, Design, Evaluation, Research type) to reconcile disparate datasets .
Q. What computational approaches predict the environmental persistence of this compound?
Leverage quantitative structure-activity relationship (QSAR) models and molecular docking to estimate biodegradation rates. Key steps:
Q. How should researchers design studies to investigate resistance mechanisms against spiromesifen in target organisms?
Adopt a longitudinal cohort design with:
Q. What methodologies quantify synergistic interactions between spiromesifen and other agrochemicals?
Use isobolographic analysis or Bliss independence models to assess synergy. Steps include:
- Dose-matrix assays : Test combinatorial ratios (e.g., 1:1 to 1:10) .
- Statistical validation : Apply three-sigma rules (differences >3× probable error are significant) .
Tables for Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
